The Foundation: Understanding NMR in the Context of O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride
The Foundation: Understanding NMR in the Context of O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride. As a crucial analytical technique in modern chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. For a molecule such as O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride, which holds potential as a bifunctional linker in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and the study of its interactions.
This document is structured to provide not only the predicted spectral data but also the underlying scientific principles and practical considerations for acquiring and interpreting the NMR spectra of this compound. The information herein is grounded in fundamental NMR theory and comparative data from analogous structures, offering a robust predictive framework in the absence of readily available experimental spectra.
Nuclear Magnetic Resonance spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative methods. The key parameters obtained from an NMR spectrum are:
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Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms, such as the oxygen and nitrogen in our target molecule, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). The protonation of the amine groups in the dihydrochloride salt will further enhance this effect.
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Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.
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Multiplicity (Splitting): This arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The multiplicity of a signal provides information about the number of adjacent protons, following the n+1 rule in simple cases.
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Coupling Constant (J): This is the distance between the peaks in a split signal, measured in Hertz (Hz). It is a measure of the strength of the interaction between coupled nuclei and is independent of the magnetic field strength.
The symmetrical nature of O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride will simplify its NMR spectra, as chemically equivalent nuclei will produce a single signal.
Predicted ¹H NMR Spectrum
Due to the symmetry of the molecule, only two distinct proton environments are expected for the butane backbone. The labile protons on the nitrogen and oxygen atoms will likely undergo exchange with the solvent, especially if a protic solvent like D₂O is used, which may result in broad signals or their absence from the spectrum.
The two sets of methylene protons are:
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Hα: The protons on the carbons directly attached to the oxygen atoms (-O-CH₂-).
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Hβ: The protons on the inner carbons of the butane chain (-CH₂-CH₂-).
The predicted ¹H NMR spectral data are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ) in D₂O (ppm) | Predicted Multiplicity | Integration | Justification |
| Hα (-O-CH₂-) | 3.8 - 4.2 | Triplet (t) | 4H | These protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. They are coupled to the two Hβ protons, resulting in a triplet. |
| Hβ (-CH₂-CH₂-) | 1.8 - 2.2 | Quintet (or multiplet) | 4H | These protons are further from the electronegative oxygen and are therefore more shielded (upfield) compared to Hα. They are coupled to both the Hα and the other Hβ protons, which should ideally result in a quintet. |
Predicted ¹³C NMR Spectrum
Similar to the ¹H NMR spectrum, the symmetry of the molecule leads to the expectation of only two signals in the proton-decoupled ¹³C NMR spectrum.
The two distinct carbon environments are:
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Cα: The carbons directly bonded to the oxygen atoms (-O-CH₂-).
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Cβ: The inner carbons of the butane chain (-CH₂-CH₂-).
The predicted ¹³C NMR spectral data are presented in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ) in D₂O (ppm) | Justification |
| Cα (-O-CH₂-) | 65 - 75 | The direct attachment to the highly electronegative oxygen atom causes a strong deshielding effect, shifting this carbon signal significantly downfield. |
| Cβ (-CH₂-CH₂-) | 20 - 30 | These carbons are in a more alkane-like environment and are therefore found at a much higher field (upfield) compared to Cα. |
The Critical Role of the Dihydrochloride Salt Form and Solvent Choice
The fact that the molecule is a dihydrochloride salt has a profound impact on its NMR spectrum. The protonation of the two hydroxylamine nitrogen atoms introduces a positive charge, which significantly influences the electron density throughout the molecule. This leads to a general downfield shift of all signals compared to the free base form, as the electron-withdrawing inductive effect of the -NH₂OH₂⁺ groups is stronger than that of the neutral -NHOH group.
The choice of solvent is also crucial. For hydrochloride salts, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices to ensure solubility.
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In D₂O: The labile protons on the nitrogen and oxygen atoms (N-H and O-H) will readily exchange with the deuterium in the solvent. This will cause their signals to disappear from the ¹H NMR spectrum and will simplify the splitting patterns of adjacent protons as D does not couple with ¹H in the same way.
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In DMSO-d₆: The labile protons will exchange more slowly, and their signals may be observable, typically as broad peaks. Their chemical shifts can be highly variable and dependent on concentration and temperature.
A Validated Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is essential for accurate structural elucidation. The following is a robust, field-proven protocol for the analysis of O,O'-(Butane-1,4-diyl)bis(hydroxylamine) dihydrochloride.
Step 1: Sample Preparation
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Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Securely cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.
Step 2: NMR Spectrometer Setup
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Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
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Tune and shim the spectrometer to ensure a homogeneous magnetic field.
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Set the sample temperature, typically to 25 °C (298 K).
Step 3: Data Acquisition Parameters
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For ¹H NMR:
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Use a standard single-pulse experiment.
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Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
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If using D₂O, consider solvent suppression techniques to minimize the residual HDO signal.
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For ¹³C NMR:
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Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
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A larger number of scans will be required due to the lower natural abundance of ¹³C.
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The following diagram illustrates the general workflow for NMR analysis.
